molecular formula C26H22ClF2N3O3 B11080035 ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate

ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate

Cat. No.: B11080035
M. Wt: 497.9 g/mol
InChI Key: DIBLIVQCAREECL-UHFFFAOYSA-N
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Description

ETHYL 2-[1-BENZYL-3-((E)-2-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-DIAZENYL)-1H-INDOL-2-YL]ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 2-[1-BENZYL-3-((E)-2-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-DIAZENYL)-1H-INDOL-2-YL]ACETATE involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The subsequent steps involve the introduction of the benzyl group, the diazenyl group, and the ethyl acetate moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

ETHYL 2-[1-BENZYL-3-((E)-2-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-DIAZENYL)-1H-INDOL-2-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Scientific Research Applications

ETHYL 2-[1-BENZYL-3-((E)-2-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-DIAZENYL)-1H-INDOL-2-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[1-BENZYL-3-((E)-2-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-DIAZENYL)-1H-INDOL-2-YL]ACETATE involves its interaction with molecular targets within biological systems. The indole core can bind to various receptors and enzymes, modulating their activity. The diazenyl group may participate in redox reactions, influencing cellular processes. The compound’s overall effect is determined by the combined actions of its functional groups on specific molecular pathways .

Comparison with Similar Compounds

ETHYL 2-[1-BENZYL-3-((E)-2-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-DIAZENYL)-1H-INDOL-2-YL]ACETATE can be compared with other indole derivatives, such as:

The uniqueness of ETHYL 2-[1-BENZYL-3-((E)-2-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-DIAZENYL)-1H-INDOL-2-YL]ACETATE lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22ClF2N3O3

Molecular Weight

497.9 g/mol

IUPAC Name

ethyl 2-[1-benzyl-3-[[4-[chloro(difluoro)methoxy]phenyl]diazenyl]indol-2-yl]acetate

InChI

InChI=1S/C26H22ClF2N3O3/c1-2-34-24(33)16-23-25(31-30-19-12-14-20(15-13-19)35-26(27,28)29)21-10-6-7-11-22(21)32(23)17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3

InChI Key

DIBLIVQCAREECL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)N=NC4=CC=C(C=C4)OC(F)(F)Cl

Origin of Product

United States

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